molecular formula C13H12O4S B2980709 HSP27 inhibitor J2

HSP27 inhibitor J2

Cat. No.: B2980709
M. Wt: 264.30 g/mol
InChI Key: VDCWAGBPDCXRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HSP27 inhibitor J2 is a small molecule inhibitor targeting heat shock protein 27 (HSP27), a chaperone protein involved in cellular stress responses. HSP27 is overexpressed in various cancers and is associated with tumor progression, metastasis, and resistance to chemotherapy. By inhibiting HSP27, J2 aims to enhance the effectiveness of cancer treatments and reduce tumor growth .

Scientific Research Applications

HSP27 inhibitor J2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of HSP27 in various chemical processes and reactions.

    Biology: Investigated for its effects on cellular stress responses, protein folding, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for enhancing the effectiveness of chemotherapy and radiation therapy in cancer treatment. .

Mechanism of Action

Target of Action

The primary target of the Heat Shock Protein 27 Inhibitor J2 is the Heat Shock Protein 27 (HSP27) . HSP27 is a small chaperone protein that is overexpressed in a variety of cellular stress states . It plays a crucial role in regulating proteostasis and protecting cells from multiple sources of stress injury by stabilizing protein conformation and promoting the refolding of misfolded proteins .

Mode of Action

The Heat Shock Protein 27 Inhibitor J2 interacts with its target, HSP27, by significantly inducing abnormal HSP27 dimer formation and inhibiting the production of HSP27 giant polymers . This results in the inhibition of the chaperone function of HSP27 and a reduction in its cell protection function . Furthermore, it has been indicated that J2 selectively binds to the phosphorylation site of HSP27 and inhibits the phosphorylation process of HSP27 .

Biochemical Pathways

The action of the Heat Shock Protein 27 Inhibitor J2 affects several biochemical pathways. In the presence of stress stimuli such as heat shock, cytokines, hypoxia, thrombin, 5-hydroxytryptamine, angiotensin II, vasopressin, and endothelin, HSP27 is rapidly phosphorylated . This leads to conformational changes and depolymerization, associated with signaling processes involving oxidative stress, inflammatory responses, apoptosis, and fibrosis .

Result of Action

The result of the action of the Heat Shock Protein 27 Inhibitor J2 is a significant enhancement of the anti-proliferative activity of 17-AAG and an increase in the sensitivity of lung cancer cells to growth inhibition induced by cisplatin . By inhibiting the chaperone function of HSP27 and reducing its cell protection function, the compound can potentially inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of the Heat Shock Protein 27 Inhibitor J2 can be influenced by various environmental factors. For instance, the overexpression of HSP27 is triggered by several cellular stressors, including heat shock, environmental stress, and pathophysiological stress . Therefore, these factors could potentially influence the action and efficacy of the inhibitor.

Future Directions

Targeting HSP27, potentially with inhibitors like J2, is considered a promising future strategy for the treatment of cardiovascular diseases . In cancer research, the development of highly selective HSP27 inhibitors with higher effectiveness and low toxicity is a focus, and this includes computer-aided assisted therapeutic discovery and design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HSP27 inhibitor J2 involves the creation of a chromenone structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for large-scale synthesis, ensuring consistent quality, and implementing purification processes to isolate the final product. Techniques such as crystallization, chromatography, and recrystallization may be employed to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: HSP27 inhibitor J2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced .

Comparison with Similar Compounds

HSP27 inhibitor J2 is unique in its ability to effectively inhibit HSP27 dimerization and phosphorylation. Similar compounds include:

Compared to these compounds, J2 has shown superior efficacy in sensitizing cancer cells to chemotherapy and radiation, making it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

5-hydroxy-2-methyl-7-(thiiran-2-ylmethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-7-2-10(14)13-11(15)3-8(4-12(13)17-7)16-5-9-6-18-9/h2-4,9,15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCWAGBPDCXRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OCC3CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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